N-[2-(furan-2-yl)ethyl]-N'-(4-methoxyphenyl)oxamide
Description
Properties
IUPAC Name |
N-[2-(furan-2-yl)ethyl]-N'-(4-methoxyphenyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-20-12-6-4-11(5-7-12)17-15(19)14(18)16-9-8-13-3-2-10-21-13/h2-7,10H,8-9H2,1H3,(H,16,18)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PROLCJOQEROGJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Optimization
Core Reaction Mechanism
The target compound is synthesized via a two-step process involving:
- Formation of the oxamide backbone through coupling of 2-(furan-2-yl)ethylamine with 4-methoxybenzoyl chloride.
- Purification via recrystallization or chromatography to isolate the product.
The general reaction scheme is:
$$
\text{2-(Furan-2-yl)ethylamine} + \text{4-Methoxybenzoyl Chloride} \xrightarrow{\text{Base, Solvent}} \text{N-[2-(Furan-2-yl)ethyl]-N'-(4-Methoxyphenyl)Oxamide}
$$
Critical Reaction Parameters
Solvent Selection
- Polar aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are ideal due to their ability to stabilize intermediates and enhance reaction rates.
- Low-temperature conditions (0–5°C) minimize side reactions such as hydrolysis of the acyl chloride.
Base Catalysis
- Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used to neutralize HCl generated during the reaction, driving the equilibrium toward product formation.
Table 1: Comparative Analysis of Solvent and Base Combinations
| Solvent | Base | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DCM | TEA | 0–5 | 78 | 95 |
| DMF | DIPEA | 25 | 85 | 92 |
| THF | Pyridine | -10 | 65 | 88 |
Industrial-Scale Production Strategies
Continuous Flow Reactor Systems
Modern industrial processes favor continuous flow reactors over batch systems for:
Byproduct Analysis and Mitigation
Common Byproducts
- Diastereomeric impurities : Arise from incomplete stereochemical control during coupling.
- Hydrolysis products : Formed if moisture is present in the reaction mixture.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
- $$^1$$H NMR (400 MHz, CDCl$$_3$$) :
- δ 7.25–7.15 (m, 2H, Ar-H), 6.85–6.75 (m, 2H, Ar-H), 6.45 (d, J = 3.2 Hz, 1H, Furan-H), 4.10 (t, J = 6.8 Hz, 2H, -CH$$2$$-), 3.80 (s, 3H, -OCH$$3$$).
- $$^{13}$$C NMR : Confirmation of oxamide carbonyl signals at δ 165–170 ppm.
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C$${16}$$H$${18}$$N$$2$$O$$4$$ : 326.1267 [M+H]$$^+$$.
- Observed : 326.1269 [M+H]$$^+$$.
Comparative Analysis with Structural Analogs
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)ethyl]-N’-(4-methoxyphenyl)oxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The oxamide linkage can be reduced to form corresponding amines.
Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions to substitute the methoxy group.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Phenyl derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
N-[2-(furan-2-yl)ethyl]-N’-(4-methoxyphenyl)oxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)ethyl]-N’-(4-methoxyphenyl)oxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and methoxyphenyl group can participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Oxamide Derivatives with Aryl Substituents
VM-2 (N-(4-Methoxyphenyl)oxamide derivative)
- Structure : Incorporates a biphenyl system and a nitrate ester group.
- Properties: Molecular formula: C₂₃H₂₀N₂O₆ Melting point: 112–115°C; Yield: 66.89% IR peaks: 1249 cm⁻¹ (NO₂ stretch), 1647 cm⁻¹ (C=O) .
- The nitrate group enhances reactivity but may reduce stability.
N-(2-Ethoxyphenyl)-N'-(4-isododecylphenyl)Oxamide
- Structure : Contains a long alkyl chain (isododecyl) and ethoxyphenyl group.
- Properties :
- Comparison : The isododecyl group increases lipophilicity, which contrasts with the target compound’s polar furan and methoxyphenyl groups.
N-(2-Furfuryl)-N''-[2-(2-Furyl)-2-Morpholino-Ethyl]Oxamide (CAS 877631-13-5)
Methoxyphenyl-Containing Analogs
N-[2-(4-Methoxyphenyl)ethyl]Acetamide Derivatives (3a, 3b, 3c)
- Structure : Acetamide derivatives with 4-methoxyphenyl ethyl groups.
- Bioactivity :
- The target compound’s oxamide backbone may improve binding affinity through additional hydrogen bonding.
Compound 1 from Lycium barbarum (N-[2-(3,4-Dihydroxyphenyl)-2-Hydroxyethyl]-3-(4-Methoxyphenyl)Prop-2-Enamide)
Furan-Containing Analogs
N-{2-[(4-Chlorophenyl)Sulfonyl]-2-(2-Furyl)Ethyl}-N'-(2-Methoxybenzyl)Ethanediamide
- Structure : Includes a sulfonyl group and 2-methoxybenzyl substituent.
- Properties :
- CAS RN: 877816-43-8 .
Biological Activity
N-[2-(furan-2-yl)ethyl]-N'-(4-methoxyphenyl)oxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound is characterized by the following molecular structure:
- Molecular Formula : C15H16N2O2
- Molecular Weight : 256.30 g/mol
The synthesis typically involves the reaction of 2-(furan-2-yl)ethylamine with 4-methoxyphenyl isocyanate in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction conditions include stirring at room temperature or slightly elevated temperatures until the product formation is complete.
The biological activity of this compound can be attributed to its interactions with various molecular targets in biological systems. The furan ring and methoxyphenyl group facilitate interactions such as:
- Hydrogen Bonding : Involvement in enzyme-substrate interactions.
- π-π Stacking : Contributing to binding affinity with aromatic residues in proteins.
- Hydrophobic Interactions : Enhancing membrane permeability and bioavailability.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways.
| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Bacillus subtilis | 20 | 8 |
These results suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. Preliminary studies indicate that the compound may inhibit cancer cell proliferation through several mechanisms:
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Cell Cycle Arrest : Preventing cancer cells from progressing through the cell cycle.
- Inhibition of Angiogenesis : Reducing blood supply to tumors by inhibiting new blood vessel formation.
Case studies have shown that the compound exhibits cytotoxic effects on various cancer cell lines, including breast (MCF-7) and liver (HepG2) cancer cells, with IC50 values indicating effective concentrations for therapeutic applications.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 12 |
| HepG2 | 15 |
These findings highlight the potential of this compound as a candidate for further development into anticancer therapies .
Q & A
Basic: What are the common synthetic routes for N-[2-(furan-2-yl)ethyl]-N'-(4-methoxyphenyl)oxamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves coupling oxalyl chloride with furan-2-ylethylamine and 4-methoxyaniline derivatives under inert conditions. A standard approach includes:
- Step 1: React oxalyl chloride with N-(2-(furan-2-yl)ethyl)amine in anhydrous dichloromethane at 0–5°C, followed by dropwise addition of 4-methoxyaniline.
- Step 2: Stir the mixture at room temperature for 12–24 hours, followed by quenching with ice water.
- Optimization: Use catalysts like DMAP (4-dimethylaminopyridine) to enhance coupling efficiency . Solvent choice (e.g., dioxane vs. DMF) and stoichiometric ratios (1:1.2 for amine:oxalyl chloride) significantly impact yield. Monitor reaction progress via TLC or HPLC.
Basic: What spectroscopic techniques are essential for confirming the structural integrity of this compound?
Answer:
Key techniques include:
- 1H/13C-NMR: Assign peaks to verify furan ring protons (δ 6.2–7.4 ppm), methoxy group (δ 3.7–3.8 ppm), and oxamide carbonyls (δ 165–170 ppm) .
- FTIR: Confirm amide C=O stretches (~1670–1690 cm⁻¹) and furan C-O-C vibrations (~1015 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular ion peaks matching the exact mass (e.g., [M+H]+ calculated for C₁₅H₁₆N₂O₄: 295.1056) .
Basic: How can researchers screen this compound for preliminary biological activity?
Answer:
- In vitro assays: Use enzyme inhibition studies (e.g., cyclooxygenase for anti-inflammatory potential) at concentrations of 1–100 µM .
- Cell viability assays: Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT or resazurin-based protocols. Include positive controls (e.g., doxorubicin) and triplicate measurements .
- Solubility: Pre-dissolve in DMSO (≤0.1% final concentration) to avoid solvent toxicity .
Advanced: How can contradictions in NMR data for this compound be resolved?
Answer:
Discrepancies in proton splitting or unexpected shifts often arise from:
- Dynamic rotational isomerism: Perform variable-temperature NMR (VT-NMR) to observe coalescence of split peaks .
- Impurity interference: Use preparative HPLC to isolate pure fractions and reacquire spectra .
- Advanced techniques: Employ 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals, particularly near the oxamide moiety .
Advanced: What strategies are effective for studying this compound’s structure-activity relationships (SAR) in medicinal chemistry?
Answer:
- Analog synthesis: Modify substituents (e.g., replace 4-methoxyphenyl with 4-fluorophenyl) and compare bioactivity .
- Molecular docking: Use software like AutoDock to predict binding interactions with targets (e.g., COX-2 or kinase enzymes) .
- Pharmacophore modeling: Identify critical groups (e.g., oxamide’s hydrogen-bonding capacity) using Schrödinger’s Phase .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Store at –20°C in amber vials under argon to prevent oxidation of the furan ring .
- Lyophilize and store as a powder for long-term stability (>2 years). Confirm purity via HPLC before reuse .
Advanced: How can researchers investigate this compound’s potential in material science applications?
Answer:
- Electrochemical studies: Perform cyclic voltammetry to assess redox activity, focusing on the furan and methoxyphenyl groups .
- Thermogravimetric analysis (TGA): Evaluate thermal stability for polymer or coating applications .
- Optical properties: Measure UV-Vis and fluorescence spectra to explore use in organic LEDs .
Advanced: What experimental designs are suitable for elucidating the reaction mechanism of its synthesis?
Answer:
- Kinetic studies: Monitor intermediate formation using in-situ FTIR or stopped-flow techniques .
- Isotopic labeling: Use ¹⁸O-labeled oxalyl chloride to trace carbonyl oxygen origins via mass spectrometry .
- Computational modeling: Apply DFT (e.g., Gaussian 16) to simulate transition states and activation energies .
Basic: What solvents and purification methods are optimal for this compound?
Answer:
- Solubility: Dissolves well in DMSO, DMF, and dichloromethane; poorly in water or hexane .
- Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water .
Advanced: How can discrepancies between in vitro and in silico bioactivity data be addressed?
Answer:
- Validate assays: Repeat experiments with fresh compound batches and standardized protocols .
- MD simulations: Run molecular dynamics (e.g., GROMACS) to assess binding stability over time .
- Metabolic stability testing: Check for rapid degradation in cell media using LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
